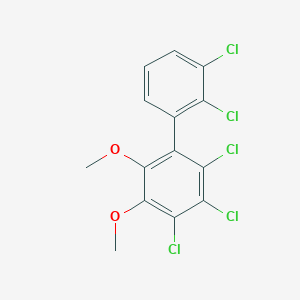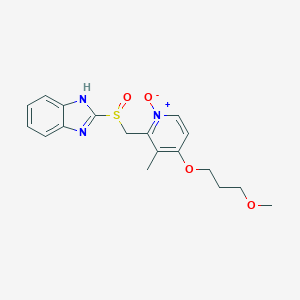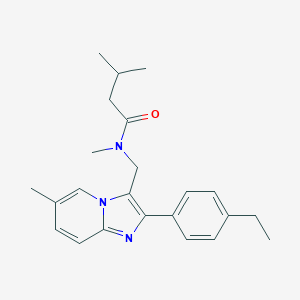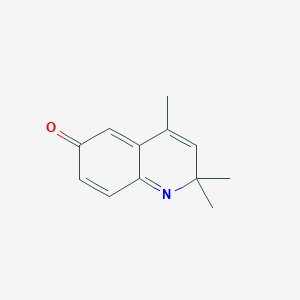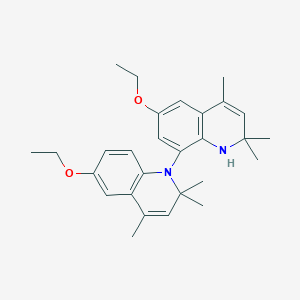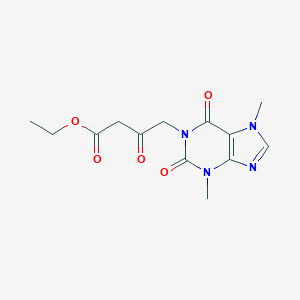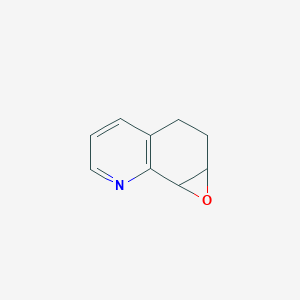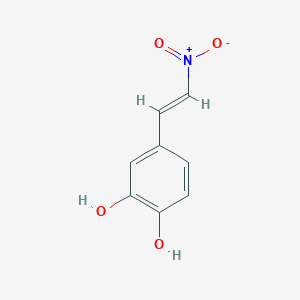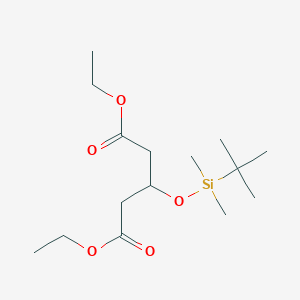
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate
Overview
Description
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is an organic compound with the molecular formula C15H30O5Si. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. This compound is characterized by its tert-butyldimethylsilyloxy group, which provides stability and reactivity in synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate can be synthesized through a multi-step process. One common method involves the protection of the hydroxyl group of glutaric acid derivatives using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The resulting intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the preparation of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate involves its reactivity due to the presence of the tert-butyldimethylsilyloxy group. This group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Diethyl glutarate: Lacks the tert-butyldimethylsilyloxy group, making it less stable in certain reactions.
Diethyl 3-hydroxyglutarate: Contains a hydroxyl group instead of the tert-butyldimethylsilyloxy group, leading to different reactivity.
Diethyl 3-(trimethylsilyloxy)glutarate: Similar structure but with a trimethylsilyloxy group, which has different steric and electronic properties.
Uniqueness
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is unique due to its tert-butyldimethylsilyloxy group, which provides enhanced stability and reactivity in synthetic processes. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
diethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O5Si/c1-8-18-13(16)10-12(11-14(17)19-9-2)20-21(6,7)15(3,4)5/h12H,8-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZUZFQSSULNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536925 | |
| Record name | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91424-39-4 | |
| Record name | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Q1: Why is Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate a significant compound in organic synthesis?
A1: this compound serves as a crucial chiral intermediate in the synthesis of statins []. Statins are a class of drugs renowned for their cholesterol-lowering properties and are widely prescribed to manage cardiovascular diseases. The compound's significance stems from its role in establishing the stereochemistry vital for the biological activity of statin drugs.
Q2: The provided research mentions improved efficiency in the synthesis of this compound. What aspect of the synthesis is improved, and what advantages does it offer?
A2: The research describes an improved method for synthesizing (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate, where this compound is a key precursor []. The improved process involves reacting (3R)-3-[(tert-butyldimethylsilyl)oxy]-pentanedioic acid monoesters with p-nitrophenyl chloroformate, followed by a reaction with triphenylphosphine bromide. This method boasts several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
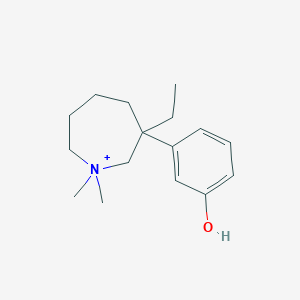

![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
